Magnolignan C

Übersicht

Beschreibung

Magnolignan C is a lignan compound isolated from the leaves of Magnolia officinalis. It has shown significant physiological activity, particularly against tumor cells. This compound is part of a larger group of bioactive materials found in Magnolia species, which have been traditionally used in Chinese and Japanese medicine for various treatments, including anxiety, asthma, depression, gastrointestinal disorders, and headaches .

Vorbereitungsmethoden

The total synthesis of Magnolignan C involves several key steps:

Starting Materials: The synthesis begins with commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole.

Functional Group Interconversions: These materials undergo functional group interconversions to form the dibenzofuran skeleton.

Suzuki Coupling and Intramolecular Dehydration: The dibenzofuran skeleton is then constructed through Suzuki coupling and intramolecular dehydration.

Oxidative Coupling: The final step involves FeCl3 catalyzed oxidative coupling to complete the synthesis.

Analyse Chemischer Reaktionen

Magnolignan C undergoes various chemical reactions, including:

Oxidation: This reaction is crucial in the synthesis process, particularly in the formation of the dibenzofuran skeleton.

Reduction: While not a primary reaction in its synthesis, reduction can be used to modify the compound for different applications.

Substitution: Substitution reactions are used to introduce different functional groups into the molecule, enhancing its bioactivity.

Common reagents used in these reactions include FeCl3 for oxidative coupling and various catalysts for Suzuki coupling. The major products formed from these reactions are derivatives of the dibenzofuran skeleton, which have diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

Magnolignan C exhibits potent anticancer activity through multiple mechanisms, including:

- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase in various cancer cell lines, leading to reduced proliferation.

- Apoptosis Induction : Promotes apoptosis via the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

- Inhibition of Metastasis : Suppresses migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and other metastatic factors.

Case Studies

A series of studies have demonstrated the effectiveness of this compound against different types of cancers:

Neuroprotective Effects

Mechanisms of Action

this compound has shown promise as a neuroprotective agent, primarily through:

- GABAergic Activity : Enhances GABA receptor activity, providing anticonvulsant effects.

- Oxidative Stress Reduction : Reduces levels of reactive oxygen species (ROS), protecting neuronal cells from oxidative damage.

Case Studies

Research indicates significant neuroprotective effects:

Cardiovascular Applications

This compound has been investigated for its cardiovascular benefits:

- Vascular Relaxation : Promotes vasodilation, potentially aiding in hypertension management.

- Anti-atherosclerotic Effects : Exhibits properties that may prevent plaque formation in arteries.

Gastrointestinal Health

The compound also displays beneficial effects on gastrointestinal health:

- Anti-ulcer Activity : Reduces gastric ulcer formation in experimental models.

- Hepatoprotective Effects : Protects liver cells from damage caused by toxins and oxidative stress.

Wirkmechanismus

The mechanism of action of Magnolignan C involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Magnolignan C is unique compared to other similar compounds due to its larger molecular volume and distinct spatial conformation:

Biologische Aktivität

Magnolignan C is a bioactive lignan compound derived from the leaves of Magnolia officinalis, known for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the various aspects of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound exhibits a dibenzofuran skeleton, a feature common among many lignans, which contributes to its biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor effect . Research indicates that it has significant inhibitory effects on tumor cells across various tissues. The following table summarizes the IC50 values observed in different studies:

| Cell Type | IC50 (μM) | Study Reference |

|---|---|---|

| Breast Cancer Cells | 0.4 - 7.5 | Ma et al., 2023 |

| Lung Cancer Cells | 1.2 - 5.0 | Ma et al., 2023 |

| Colon Cancer Cells | 2.0 - 6.0 | Ma et al., 2023 |

| Normal Cells | >100 | Ma et al., 2023 |

The low IC50 values indicate that this compound is effective at low concentrations, making it a promising candidate for anticancer drug development.

The mechanism by which this compound exerts its antitumor effects involves:

- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in tumor cells while exhibiting minimal toxicity towards normal cells .

- Modulation of Signaling Pathways : It influences pathways related to oxidative stress and inflammation, which are crucial in cancer progression .

Antimicrobial Activity

In addition to its antitumor properties, this compound demonstrates antimicrobial activity against various bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance. The following table outlines its efficacy against selected microorganisms:

| Microorganism | Efficacy | Study Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | BenchChem |

| Escherichia coli | Moderate sensitivity | BenchChem |

| Candida albicans | Effective antifungal action | BenchChem |

These findings suggest that this compound could be developed into a natural antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Total Synthesis and Biological Evaluation : A study by Ma et al. (2023) successfully synthesized bi-magnolignan, a derivative of this compound, demonstrating its antitumor efficacy with IC50 values significantly lower than those of traditional chemotherapeutics like honokiol .

- Pharmacokinetic Studies : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have shown favorable profiles for this compound, indicating good bioavailability and potential for blood-brain barrier penetration .

- Multi-target Inhibition Potential : Recent research highlights the compound's ability to inhibit multiple enzymes associated with neurodegenerative diseases, showcasing its versatility beyond anticancer applications .

Eigenschaften

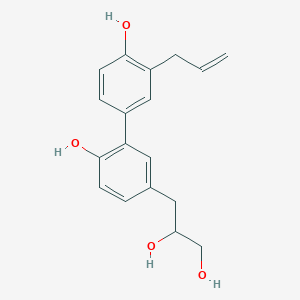

IUPAC Name |

3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJCLTLPXXKFTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of Magnolignan C based on the identified targets and pathways?

A1: Although the provided research papers [, ] primarily focus on identifying this compound within complex mixtures and exploring its presence in traditional medicine, they don't delve into specific therapeutic applications or mechanisms of action. Further research is needed to elucidate the specific targets and downstream effects of this compound to understand its potential therapeutic uses.

Q2: Has this compound been identified in any traditional Chinese medicine formulations, and if so, what are the traditional uses of these formulations?

A2: Yes, this compound has been identified in Xiaoer Chiqiao Qingre Granules (XRCQ), a traditional Chinese medicine formulation []. While the research suggests XRCQ might address fever in children potentially through pathways involving tumor necrosis factor and PI3K-AKT, the specific role of this compound within this context requires further investigation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.